
2-Benzyl-4-(benzylsulfanyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-(benzylsulfanyl)quinazoline is an organic compound with the molecular formula C₂₂H₁₈N₂S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Mécanisme D'action
Target of Action
It is known that quinazoline derivatives have shown potential as antiviral agents . They interact with various molecular targets, serving as an important scaffold for the development of effective therapeutic drugs .
Mode of Action
Quinazoline derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes, inhibiting their function and thus preventing viral replication .
Biochemical Pathways
Quinazoline derivatives have been found to inhibit the replication of various viruses , suggesting that they may interfere with the biochemical pathways involved in viral replication.
Result of Action
Given its potential antiviral activity , it may inhibit viral replication at the cellular level, preventing the spread of the virus within the host organism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(benzylsulfanyl)quinazoline typically involves the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base to form the intermediate 2-benzylquinazoline. This intermediate is then reacted with benzyl mercaptan under basic conditions to yield the final product.
-
Step 1: Formation of 2-Benzylquinazoline
Reactants: 2-aminobenzylamine, benzyl chloride
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 ]
-
Step 2: Formation of this compound
Reactants: 2-benzylquinazoline, benzyl mercaptan
Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2\text{S}(\text{C}_6\text{H}_5) ]
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-(benzylsulfanyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Various substituted quinazoline derivatives
Applications De Recherche Scientifique
2-Benzyl-4-(benzylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in cancer research due to its ability to interact with biological targets.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with enzymes and proteins, providing insights into biochemical pathways.
Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzylquinazoline: Lacks the benzylsulfanyl group, which may result in different biological activity and chemical reactivity.
4-(Benzylsulfanyl)quinazoline: Lacks the benzyl group at the 2-position, potentially affecting its binding properties and reactivity.
2-Phenylquinazoline: Similar structure but with a phenyl group instead of a benzyl group, leading to different steric and electronic effects.
Uniqueness
2-Benzyl-4-(benzylsulfanyl)quinazoline is unique due to the presence of both benzyl and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-benzyl-4-benzylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLKJDLCJURWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
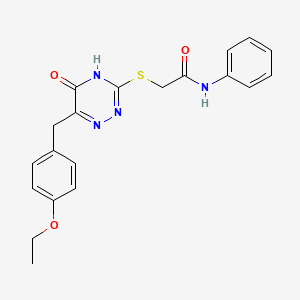
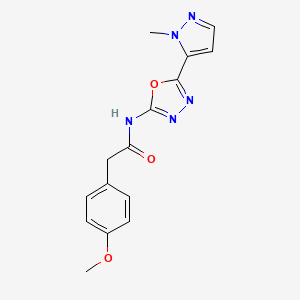
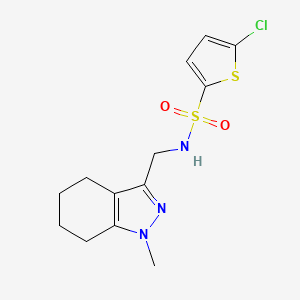
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
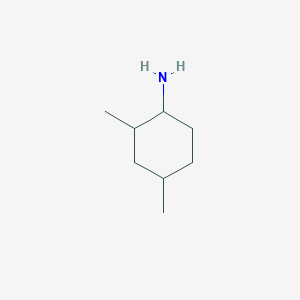
![dimethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2865237.png)
![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)
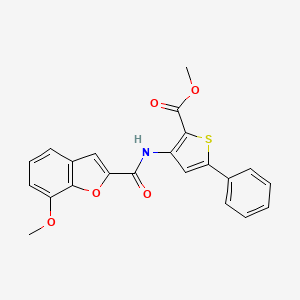
![2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2865244.png)
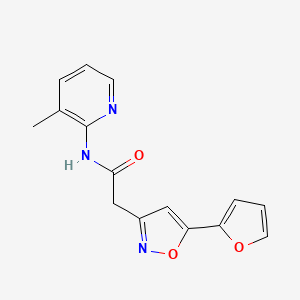
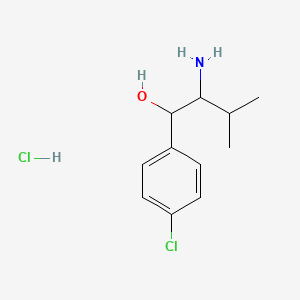
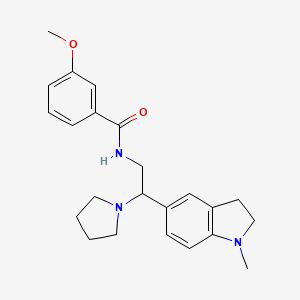
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)
